Ethyl 6-bromo-2-methylquinoline-3-carboxylate Ethyl 6-bromo-2-methylquinoline-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 948289-14-3
VCID: VC2459142
InChI: InChI=1S/C13H12BrNO2/c1-3-17-13(16)11-7-9-6-10(14)4-5-12(9)15-8(11)2/h4-7H,3H2,1-2H3
SMILES: CCOC(=O)C1=C(N=C2C=CC(=CC2=C1)Br)C
Molecular Formula: C13H12BrNO2
Molecular Weight: 294.14 g/mol

Ethyl 6-bromo-2-methylquinoline-3-carboxylate

CAS No.: 948289-14-3

Cat. No.: VC2459142

Molecular Formula: C13H12BrNO2

Molecular Weight: 294.14 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 6-bromo-2-methylquinoline-3-carboxylate - 948289-14-3

Specification

CAS No. 948289-14-3
Molecular Formula C13H12BrNO2
Molecular Weight 294.14 g/mol
IUPAC Name ethyl 6-bromo-2-methylquinoline-3-carboxylate
Standard InChI InChI=1S/C13H12BrNO2/c1-3-17-13(16)11-7-9-6-10(14)4-5-12(9)15-8(11)2/h4-7H,3H2,1-2H3
Standard InChI Key WOWPFIGSWCNAHK-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(N=C2C=CC(=CC2=C1)Br)C
Canonical SMILES CCOC(=O)C1=C(N=C2C=CC(=CC2=C1)Br)C

Introduction

Chemical Structure and Properties

Ethyl 6-bromo-2-methylquinoline-3-carboxylate features a quinoline core structure with three key functional groups: a bromine atom at position 6, a methyl group at position 2, and an ethyl carboxylate group at position 3. Based on structurally similar compounds, we can reasonably infer several physical and chemical properties.

Basic Identifiers

The compound belongs to the quinoline carboxylate family, with a molecular formula of C13H12BrNO2. Its estimated molecular weight would be approximately 294.14 g/mol, comparable to the structurally similar Ethyl 6-bromo-2-methylquinoline-4-carboxylate which has the same molecular formula and weight .

Physical Properties

Drawing from data on related quinoline derivatives, this compound likely exists as a crystalline solid at room temperature. It would presumably have limited water solubility but good solubility in common organic solvents such as dichloromethane, chloroform, and dimethylsulfoxide, characteristic of brominated quinoline derivatives with ester functionalities.

Structural Features

The quinoline backbone provides aromaticity and planarity, while the functional groups contribute to its reactivity profile:

  • The bromine at position 6 serves as a potential site for cross-coupling reactions

  • The methyl group at position 2 influences the electronic distribution and can participate in certain oxidation reactions

  • The ethyl carboxylate at position 3 offers potential for further derivatization through transesterification or hydrolysis

Synthesis Strategies

Alternative Approaches

Other potential routes might include:

  • Direct bromination of Ethyl 2-methylquinoline-3-carboxylate at the 6-position

  • Construction of the quinoline core with the functional groups already in place

  • Palladium-catalyzed cross-coupling reactions to introduce the bromine substituent

These approaches would be consistent with general methodologies employed in quinoline chemistry, though optimization would be necessary for this specific target compound.

Comparison with Structurally Related Compounds

Positional Isomers

The position of functional groups on the quinoline core significantly influences chemical behavior and biological activity. When comparing with structurally related compounds from the search results:

CompoundStructural DifferencesNotable Characteristics
Ethyl 6-bromo-2-methylquinoline-4-carboxylateCarboxylate at position 4 vs. position 3CAS: 62482-30-8, synthesized from corresponding acid and ethanol with sulfuric acid
Ethyl 8-bromo-4-hydroxy-6-methylquinoline-3-carboxylateBromine at position 8, hydroxy at position 4, methyl at position 6CAS: 67643-32-7, requires careful storage at 2-8°C
Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylateNo methyl group, hydroxy at position 4CAS: 122794-99-4, used in PI3K/mTOR inhibitor synthesis

These structural variations likely result in different electronic distributions, affecting reactivity patterns and binding interactions with biological targets.

Structure-Activity Relationship Considerations

Predicted Biological Activities

Other Biological Activities

Quinoline derivatives have demonstrated diverse biological activities beyond antimicrobial effects, including:

  • Anticancer properties

  • Anti-inflammatory activities

  • Antiparasitic effects

  • CNS activities

The specific substitution pattern in Ethyl 6-bromo-2-methylquinoline-3-carboxylate might confer unique biological properties that would require experimental verification.

Characterization Methods

Analytical Techniques

For comprehensive characterization of Ethyl 6-bromo-2-methylquinoline-3-carboxylate, several analytical techniques would be essential:

  • Spectroscopic methods:

    • NMR spectroscopy (1H, 13C) to confirm structure and substitution pattern

    • IR spectroscopy to identify functional groups (particularly the ester carbonyl)

    • UV-Vis spectroscopy to examine the chromophoric system

  • Mass spectrometry:

    • High-resolution mass spectrometry to confirm molecular formula

    • Fragmentation pattern analysis to verify structural features

  • X-ray crystallography:

    • Definitive structural confirmation if suitable crystals can be obtained

Research Opportunities

Synthesis Optimization

Development of efficient synthetic routes to Ethyl 6-bromo-2-methylquinoline-3-carboxylate represents a significant research opportunity. Optimization of reaction conditions for regioselective functionalization of the quinoline core could improve yields and reduce byproduct formation.

Derivatization Studies

The compound's functional groups offer multiple handles for derivatization:

  • Cross-coupling reactions at the bromine position

  • Modifications of the ester group

  • Functionalization of the methyl group through oxidation or radical reactions

Such derivatization could generate libraries of compounds for structure-activity relationship studies.

Biological Evaluation

Comprehensive screening of Ethyl 6-bromo-2-methylquinoline-3-carboxylate for various biological activities would provide valuable insights into its potential applications. Particular focus areas might include:

  • Antimicrobial activity against drug-resistant pathogens

  • Cancer cell line screening

  • Enzyme inhibition assays

  • Pharmacokinetic properties

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